molecular formula C17H14FN3OS2 B2884746 N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-16-8

N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2884746
CAS RN: 864917-16-8
M. Wt: 359.44
InChI Key: BMJOGBULAWUWHI-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as FLT, is a chemical compound with potential therapeutic applications in the field of cancer research. FLT is a member of the thiosemicarbazone family of compounds, which have been shown to exhibit anti-tumor properties. The purpose of

Scientific Research Applications

Anticancer Screening

N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, closely related to N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, have shown promising results in anticancer screening. These compounds were evaluated for their cytotoxic activities against various cancer cell lines, notably exhibiting significant cytotoxic results against breast cancer (Abu-Melha, 2021).

Anti-Inflammatory Activity

Derivatives of N-(3-chloro-4-fluorophenyl)-2-((5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which share structural similarities with the compound , have been synthesized and shown to possess significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Glutaminase Inhibition

Related compounds, specifically bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, have been identified as potent and selective allosteric inhibitors of kidney-type glutaminase. These analogs, including N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide derivatives, have shown potential in inhibiting the growth of human lymphoma B cells in vitro and in mouse xenograft models (Shukla et al., 2012).

Src Kinase Inhibition and Anticancer Activities

Thiazolyl N-benzyl-substituted acetamide derivatives, closely related to the compound , have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These compounds have shown inhibition of cell proliferation in various cancer cell lines, indicating their potential as anticancer agents (Fallah-Tafti et al., 2011).

Hepatic Metabolism and Thyroid Hormone Levels

N-(4-Fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide, a structurally similar compound, has been shown to stimulate hepatic metabolism, indirectly mediating reductions in circulating thyroid hormone levels in male rats. This suggests its potential impact on liver function and thyroid hormone regulation (Christenson et al., 1996).

Dual Inhibition of PI3Kα and mTOR

N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, structurally related, is a potent inhibitor of PI3Kα and mTOR. It has shown efficacy both in vitro and in vivo, indicating its potential for cancer therapy (Stec et al., 2011).

Antibacterial and Nematicidal Activities

N-phenylacetamide derivatives containing 4-arylthiazole moieties have shown promising antibacterial activities against various bacteria and notable nematicidal activity. These results demonstrate the potential of these compounds, including those structurally similar to N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, in the design of antibacterial agents (Lu et al., 2020).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS2/c1-11-2-4-12(5-3-11)16-20-17(24-21-16)23-10-15(22)19-14-8-6-13(18)7-9-14/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJOGBULAWUWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

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